
N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride" is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with morpholino and fluorophenyl groups have been synthesized and studied for their properties and potential applications in medicine, particularly in cancer treatment .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with halogenated precursors. For instance, a compound with a 2-fluorophenyl group was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone through amination and cyclization in a nonproton polar solvent, followed by acidification . Another related compound was synthesized by condensation of an isocyanato precursor with an aminated indazole derivative, followed by cyclization with hydrazine hydrate . These methods highlight the importance of halogenated intermediates and the use of amination and cyclization reactions in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of compounds in this family is often confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . The crystal structures of some compounds have been determined, which can provide insights into the molecular conformation and potential interaction sites for biological activity . For example, the morpholine unit in a related compound adopts an almost ideal chair conformation, which could be relevant for the binding properties of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include amination, cyclization, and acidification steps . The reactivity of the morpholine group and the presence of halogen atoms such as fluorine can influence the course of these reactions and the properties of the final product. The electrophilic substitution reaction has also been used to introduce a fluorescent moiety into a morpholine-triazine compound, indicating the versatility of these molecules for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and potential bioavailability of the molecules . The photophysical properties of a fluorescein derivative of a morpholine-triazine compound have been studied, showing sensitivity to solvents, pH, and metal ions, which suggests potential applications as a sensor . The intermolecular hydrogen bonding observed in the crystal structure of a related compound could also play a role in its stability and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
One significant area of research involves the synthesis of derivatives related to N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride and their biological activities. For example, a study reported the synthesis of pyrimidine-linked morpholinophenyl derivatives, showcasing significant larvicidal activity against third instar larvae, highlighting the compound's potential in pest control applications (Gorle et al., 2016).
Neurokinin-1 Receptor Antagonism
Another research direction focuses on neurokinin-1 (NK1) receptor antagonists for clinical applications in emesis and depression. A compound described as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride exhibited high affinity and oral activity, suggesting its utility in treating emesis and depression (Harrison et al., 2001).
Intermolecular Interactions and Structural Analysis
Research on 1,2,4-triazole derivatives has revealed insights into intermolecular interactions, such as lp⋯π interactions. These studies are crucial for understanding the structural aspects and potential biological activities of triazine compounds, providing a foundation for future drug design and development (Shukla et al., 2014).
Synthesis of N-Heterocycles
The chemical versatility of this compound facilitates the synthesis of various N-heterocycles, including morpholines and piperazines, demonstrating the compound's role in expanding the chemical space of heterocyclic compounds (Matlock et al., 2015).
Heat-Resistant Polyamides
Furthermore, the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring have been explored, demonstrating the compound's utility in creating materials with enhanced thermal stability and potential applications in various industries (Dinari & Haghighi, 2017).
properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAQHVAVLPDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


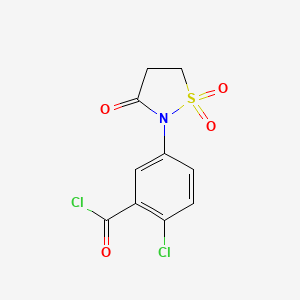
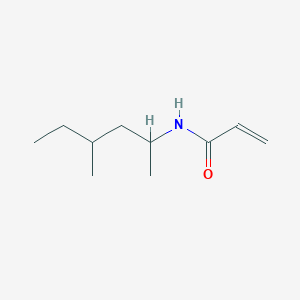
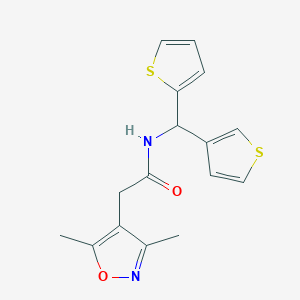

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)
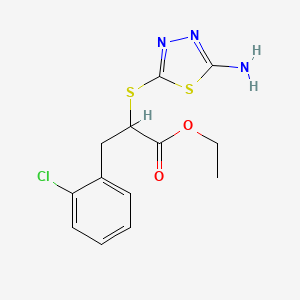
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)
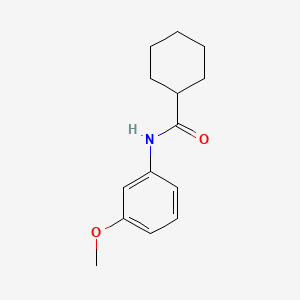
![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)
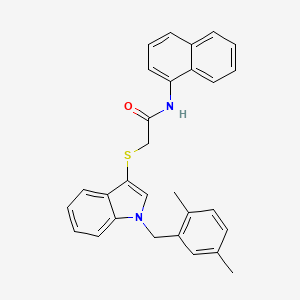
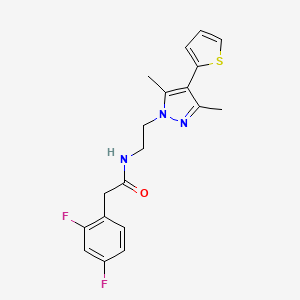

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)